5-S-Glutathionyl-beta-alanyl-L-dopa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

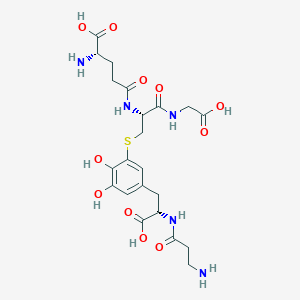

5-S-Glutathionyl-beta-alanyl-L-dopa, also known as this compound, is a useful research compound. Its molecular formula is C22H31N5O11S and its molecular weight is 573.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotective Agent

5-S-Glutathionyl-beta-alanyl-L-dopa has been identified as a neuroprotective agent due to its ability to inhibit oxidative stress pathways. This compound is believed to protect neuronal cells from damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

Case Study: Oxidative Stress Inhibition

In a study examining the effects of this compound on neuronal cells, researchers found that it significantly reduced markers of oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells exposed to toxic agents like rotenone. This suggests its potential as a therapeutic agent for protecting against neurodegeneration .

Modulation of Protein Kinase Activity

The compound has demonstrated inhibitory effects on protein kinases such as Src and epidermal growth factor receptor (EGFR). Research indicates that modifications to the structure of this compound can significantly alter its inhibitory potency on these kinases, which play crucial roles in cell signaling and cancer progression .

Data Table: Inhibitory Effects on Protein Kinases

| Compound Structure Modification | Inhibition of Src Autophosphorylation | Inhibition of EGFR Substrate Phosphorylation |

|---|---|---|

| Original Structure | High (baseline) | Moderate |

| Removal of Glutamyl Residue | Decreased by 4-5 fold | Little effect |

| Removal of Both Residues | Decreased by 40-60 fold | Little effect |

This data underscores the importance of structural integrity for maintaining the compound's bioactivity.

Therapeutic Potential in Parkinson’s Disease

The compound's role in modulating dopaminergic signaling pathways makes it a candidate for therapeutic interventions in Parkinson's disease. Its combination with L-DOPA may enhance the efficacy of treatment while minimizing side effects associated with L-DOPA therapy, such as dyskinesia .

Case Study: L-DOPA-Induced Dyskinesia

A review highlighted that combining this compound with L-DOPA could mitigate dyskinetic symptoms in patients with PD. The study utilized positron emission tomography (PET) imaging to assess dopamine release and receptor occupancy, showing promising results for improved therapeutic outcomes .

Industrial Applications

Beyond its biomedical applications, this compound is also being explored for use in industrial settings as a precursor for synthesizing specialized surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions effectively, making it valuable in formulations requiring enhanced solubility for hydrophobic compounds .

特性

分子式 |

C22H31N5O11S |

|---|---|

分子量 |

573.6 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[(2R)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H31N5O11S/c23-4-3-17(30)26-12(22(37)38)5-10-6-14(28)19(33)15(7-10)39-9-13(20(34)25-8-18(31)32)27-16(29)2-1-11(24)21(35)36/h6-7,11-13,28,33H,1-5,8-9,23-24H2,(H,25,34)(H,26,30)(H,27,29)(H,31,32)(H,35,36)(H,37,38)/t11-,12-,13-/m0/s1 |

InChIキー |

YMBAJJVBBYVETD-AVGNSLFASA-N |

異性体SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)NC(=O)CCN |

正規SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(C(=O)O)NC(=O)CCN |

同義語 |

5-S-GA-L-D 5-S-glutathionyl-beta-alanyl-L-DOPA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。